molecular formula C17H24BrN3O B458037 N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B458037
M. Wt: 366.3g/mol
InChI Key: CXOOZXUQAWNEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the alkylation of 1-bromoadamantane with an appropriate alkyl halide to introduce the adamantyl group . The final step involves the bromination of the pyrazole ring to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce the use of toxic reagents. For example, the use of environmentally friendly solvents and catalysts can be employed to make the process more sustainable . Additionally, large-scale production may require the development of continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the bromine atom and pyrazole ring provide opportunities for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C17H24BrN3O

Molecular Weight

366.3g/mol

IUPAC Name

N-(1-adamantyl)-4-bromo-2-ethyl-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H24BrN3O/c1-3-21-15(14(18)10-19-21)16(22)20(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13H,3-9H2,1-2H3

InChI Key

CXOOZXUQAWNEJX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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